![molecular formula C11H20N2O4 B056099 tert-Butyl (2-morpholino-2-oxoethyl)carbamate CAS No. 114703-81-0](/img/structure/B56099.png)
tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Overview
Description
Tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as (2-MORPHOLIN-4-YL-2-OXO-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C11H20N2O4 . It has a molar mass of 244.29 .
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-morpholino-2-oxoethyl)carbamate contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 carbamate .Physical And Chemical Properties Analysis
Tert-Butyl (2-morpholino-2-oxoethyl)carbamate has a melting point of 128°C . It should be stored at 2-8°C .Scientific Research Applications
Organic Building Block
This compound is an organic building block . It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
α-Methylenation
α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .
Synthesis of Pyrrolidines
This compound is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Total Synthesis of (+)-Negamycin
It can be employed as a starting reagent in the total synthesis of (+)-negamycin .
Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate
This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .
Synthesis of 2,2′-Bipyridine
It is used in the synthesis of 2,2′-bipyridine .
Synthesis of a Protected Pyrroloproline
This compound is a building block in the synthesis of a protected pyrroloproline .
properties
IUPAC Name |
tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJMXIKWJWZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441472 | |
Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-morpholino-2-oxoethyl)carbamate | |
CAS RN |
114703-81-0 | |
Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114703-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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